REACTION_CXSMILES
|
[H-].[Na+:2].[C:3]([O:6][CH2:7][CH3:8])(=[O:5])[CH3:4].[CH:9](OCC)=[O:10]>C(OC(C)C)(C)C>[CH2:7]([O:6][C:3]([CH:4]=[CH:9][O-:10])=[O:5])[CH3:8].[Na+:2] |f:0.1,5.6|
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Name
|
|
Quantity
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269 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
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C(C)(C)OC(C)C
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Name
|
|
Quantity
|
1280 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
2232 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
45 °C
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Type
|
CUSTOM
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Details
|
stirred at ambient temperature for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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WASH
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Details
|
washed with ethyl ether (2×300 mL), with hexanes (500 mL)
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Type
|
CUSTOM
|
Details
|
the solid was dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=C[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1930 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |